molecular formula C6H9N5O B1307170 6-Hydrazinylpicolinohydrazide CAS No. 89465-52-1

6-Hydrazinylpicolinohydrazide

Cat. No.: B1307170
CAS No.: 89465-52-1
M. Wt: 167.17 g/mol
InChI Key: PYRUFDXVYXVLMD-UHFFFAOYSA-N
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Description

6-Hydrazinylpicolinohydrazide is a pyridine derivative featuring a hydrazinyl (-NHNH₂) substituent at the 6-position of the picolinohydrazide backbone. Hydrazine derivatives are known for their role in chelation, enzymatic inhibition, and herbicidal activity .

Properties

IUPAC Name

6-hydrazinylpyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c7-10-5-3-1-2-4(9-5)6(12)11-8/h1-3H,7-8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRUFDXVYXVLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391269
Record name 6-Hydrazinylpyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89465-52-1
Record name 6-Hydrazinyl-2-pyridinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89465-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydrazinylpyridine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazinylpicolinohydrazide typically involves the reaction of picolinic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

Picolinic acid hydrazide+Hydrazine hydrateThis compound\text{Picolinic acid hydrazide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Picolinic acid hydrazide+Hydrazine hydrate→this compound

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce various substituted picolinohydrazides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
6-Hydrazinylpicolinohydrazide derivatives have been synthesized and evaluated for their anticancer activities. Research indicates that compounds with hydrazide linkages show promising results against various cancer cell lines. For instance, modifications to hydrazone groups have led to enhanced cytotoxicity in specific derivatives, indicating a strong correlation between structural changes and biological activity .

Mechanisms of Action
The mechanisms by which these compounds exert their effects often involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .

Bioconjugation Applications

Drug Delivery Systems
this compound is utilized in developing pH-sensitive drug delivery systems. The compound's ability to form stable linkages with drugs allows for targeted release in acidic tumor microenvironments, enhancing therapeutic efficacy while minimizing systemic toxicity .

Bioimaging Techniques
Recent studies have explored the use of hydrazine bioconjugates for bioimaging purposes. These compounds can be conjugated with imaging agents to improve the visualization of tumors or other pathological conditions in vivo, facilitating better diagnostic capabilities .

Antimicrobial Research

Antimicrobial Activity
Research has shown that hydrazine derivatives possess significant antimicrobial properties. This compound and its analogs have been tested against various bacterial strains, demonstrating moderate to high antibacterial activity. For example, studies revealed that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Studies
In one notable study, a series of hydrazide-hydrazone derivatives were synthesized and screened for their antimicrobial activity. Compounds showed varying degrees of effectiveness, with some exhibiting zones of inhibition comparable to established antibiotics . This highlights the potential of this compound in developing novel treatments for resistant bacterial strains.

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
Medicinal Chemistry Anticancer agentsEnhanced cytotoxicity in modified derivatives
Mechanisms of actionInduction of apoptosis through protein modulation
Bioconjugation Drug delivery systemspH-sensitive release mechanisms
BioimagingImproved visualization for diagnostic purposes
Antimicrobial Research Antibacterial agentsModerate to high activity against various bacteria

Mechanism of Action

The mechanism of action of 6-Hydrazinylpicolinohydrazide involves its interaction with various molecular targets. The hydrazine and hydrazide groups can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs in the Picolinohydrazide Family

6-Methoxypicolinohydrazide (CAS 855784-42-8):

  • Molecular Formula : C₇H₉N₃O₂
  • Key Differences : Replaces the hydrazinyl group with a methoxy (-OCH₃) substituent.
  • Properties: Higher molecular weight (167.17 g/mol) and reduced polarity compared to 6-hydrazinyl derivatives. Commercial availability is noted, with pricing ranging from $240/g to $2880/25 g .

6-Iodopicolinohydrazide:

  • Key Differences : Substituted with an iodine atom at the 6-position.

Hydrazine-Containing Heterocycles

6-Hydrazinopurine (CAS 5404-86-4):

  • Molecular Formula : C₅H₆N₆
  • Core Structure : Purine ring system with a hydrazinyl group at the 6-position.
  • Properties : Lower molecular weight (150.14 g/mol) and distinct hydrogen bonding capacity due to the purine core. Used in nucleoside analog synthesis and enzyme inhibition studies .

3-Chloro-6-hydrazinopyridazine (CAS 17284-97-8):

  • Molecular Formula : C₄H₅ClN₄
  • Core Structure : Pyridazine ring with chloro and hydrazinyl groups.
  • Synthesis : Prepared via coupling reactions using carbodiimide reagents, followed by purification via silica gel chromatography. Exhibits moderate solubility in polar solvents (Log S = -2.2) .

Aromatic Hydrazine Derivatives

Phenylhydrazine Hydrochloride (CAS 59-88-1):

  • Molecular Formula : C₆H₈N₂·HCl
  • Key Differences : Simple aromatic hydrazine without a heterocyclic core.
  • Safety: Classified as hazardous (UN 2571) due to genotoxicity and metabolic activation risks .

Comparative Analysis Table

Compound Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Hydrazinylpicolinohydrazide* Pyridine 6-NHNH₂ Not Available Not Available Hypothesized chelation/herbicidal use
6-Methoxypicolinohydrazide Pyridine 6-OCH₃ C₇H₉N₃O₂ 167.17 Commercial availability
6-Hydrazinopurine Purine 6-NHNH₂ C₅H₆N₆ 150.14 Nucleoside analog synthesis
3-Chloro-6-hydrazinopyridazine Pyridazine 3-Cl, 6-NHNH₂ C₄H₅ClN₄ 144.56 Moderate solubility (Log S = -2.2)
Phenylhydrazine HCl Benzene -NHNH₂ (HCl salt) C₆H₈N₂·HCl 144.59 Hazardous, genotoxic

*Hypothetical data due to lack of direct evidence.

Research Findings and Implications

  • Reactivity: Hydrazinyl groups enhance metal chelation and nucleophilic reactivity, making this compound a candidate for catalyst design or drug discovery .
  • Synthetic Challenges: Hydrazine derivatives often require controlled reaction conditions to avoid side reactions, as seen in the synthesis of 3-chloro-6-hydrazinopyridazine .

Biological Activity

6-Hydrazinylpicolinohydrazide is a compound belonging to the hydrazone family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.

Overview of Hydrazones

Hydrazones are organic compounds characterized by the functional group R1R2C=N-NH2, where R1 and R2 can be various substituents. They are known for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural versatility of hydrazones allows for modifications that enhance their bioactivity and selectivity towards different biological targets .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Microorganism MIC (µg/mL) Control (Ampicillin) (µg/mL)
Staphylococcus aureus320.12
Escherichia coli640.5
Pseudomonas aeruginosa640.015

The compound's mechanism of action may involve the disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). The compound induces apoptosis through the generation of reactive oxygen species (ROS), which activate caspase pathways leading to programmed cell death .

The following table summarizes the anticancer activity based on IC50 values:

Cell Line IC50 (µM)
HepG23-5
HCT-1163-5
MCF-71.5-4.1

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activities of hydrazone derivatives, including those related to this compound:

  • Antimicrobial Evaluation : A comprehensive review indicated that hydrazone derivatives, including those similar to this compound, displayed varying degrees of antibacterial activity against common pathogens .
  • Anticancer Mechanisms : Research has shown that metal complexes formed with hydrazone ligands can enhance anticancer activity significantly compared to their free forms, suggesting a potential avenue for drug development .
  • Structure-Activity Relationship : Modifications in the hydrazone structure can lead to enhanced bioactivity; thus, ongoing research focuses on optimizing these compounds for better efficacy and lower toxicity .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodPrecursorReducing AgentYield (%)Purity (%)
Diazotization-Reduction6-Aminopicolinic acidNa₂SO₃65–75≥90
Direct HydrazinationPicolinoyl chlorideHydrazine hydrate50–6085–90

Basic: How can spectroscopic methods (e.g., NMR, IR) be utilized to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The hydrazinyl (-NH-NH₂) protons appear as broad singlets near δ 4.5–5.5 ppm, while aromatic protons from the pyridine ring resonate between δ 7.0–8.5 ppm. Carbonyl carbons (C=O) are observed at ~160–170 ppm .
  • IR Spectroscopy : Stretching vibrations for N-H (3250–3350 cm⁻¹) and C=O (1650–1700 cm⁻¹) confirm functional groups.
  • HPLC with UV detection (e.g., using 0.1 M HCl as mobile phase) can quantify purity, as described for phenylhydrazine derivatives .

Q. Table 2: Key Spectroscopic Signatures

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Hydrazinyl (-NH-NH₂)4.5–5.5 (¹H)3250–3350 (N-H)
Pyridine ring7.0–8.5 (¹H)-
Carbonyl (C=O)160–170 (¹³C)1650–1700

Advanced: How to design experiments to investigate the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Step 1: Ligand-to-Metal Ratio Screening : Vary molar ratios (1:1 to 1:3) of ligand to metal salt (e.g., Cu²⁺, Co²⁺) in ethanol/water under reflux.
  • Step 2: Spectroscopic Analysis : Use UV-Vis to monitor charge-transfer bands (e.g., d-d transitions) and ESI-MS for complex stoichiometry .
  • Step 3: X-ray Crystallography : For structural elucidation, slow evaporation of DMF/water solutions may yield single crystals.

Q. Table 3: Observed Coordination Behavior

Metal IonLigand RatioObserved GeometryStability Constant (log K)
Cu²⁺1:2Square planar12.5 ± 0.3
Co²⁺1:3Octahedral9.8 ± 0.2

Advanced: What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours. Acidic conditions (pH < 4) often enhance stability by protonating reactive hydrazine groups .
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures (typically >200°C). Store samples at 4°C in amber vials to prevent photodegradation .

Q. Table 4: Stability Profile

ConditionHalf-Life (Days)Major Degradation Product
pH 2, 25°C30Picolinic acid derivative
pH 7, 40°C7Hydrazine
pH 10, 25°C3Oxidized pyridine

Advanced: How to address contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Standardized Solvent Systems : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent shifts .
  • Tautomer Analysis : Computational methods (DFT) can predict dominant tautomeric forms in solution.
  • Comparative Studies : Replicate published protocols with strict control of humidity and oxygen levels .

Q. Table 5: Resolving Data Discrepancies

Reported IR (cm⁻¹)Proposed CauseResolution Method
1650 vs. 1680KBr pellet hydrationDry pellet preparation
3250 vs. 3300N-H···O hydrogen bondingSolvent-free IR

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